molecular formula C6H6BrF3N2 B1374664 4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 2092562-41-7

4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B1374664
CAS No.: 2092562-41-7
M. Wt: 243.02 g/mol
InChI Key: SLALYMVQCMBGQL-UHFFFAOYSA-N
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Description

4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound characterized by the presence of a bromomethyl group, a methyl group, and a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-(azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole .

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(bromomethyl)-1-methyl-3-(trifluoromethyl)benzene
  • 4-(bromomethyl)-1-methyl-3-(trifluoromethyl)pyridine
  • 4-(bromomethyl)-1-methyl-3-(trifluoromethyl)imidazole

Uniqueness

4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to other heterocycles. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound in various research fields .

Properties

IUPAC Name

4-(bromomethyl)-1-methyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrF3N2/c1-12-3-4(2-7)5(11-12)6(8,9)10/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLALYMVQCMBGQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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